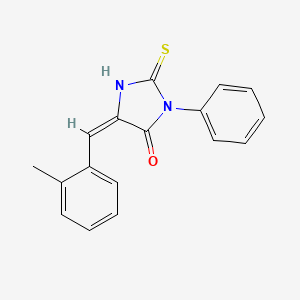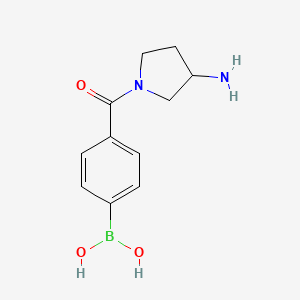
4-(3-Aminopyrrolidine-1-carbonyl)phenylboronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32701992 is a chemical compound with significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
The preparation of MFCD32701992 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form, which is prepared through a simple and easy-to-implement process suitable for industrial large-scale production . The preparation method ensures good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .
Chemical Reactions Analysis
MFCD32701992 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions facilitated by water radical cations, which occur under ambient conditions without the need for traditional chemical catalysts or oxidants . These reactions often result in the formation of quaternary ammonium cations, which are significant for drug development .
Scientific Research Applications
MFCD32701992 has a wide range of scientific research applications. In chemistry, it is used for studying catalytic reactions and the formation of chiral molecules . In biology and medicine, it plays a role in drug development due to its ability to form quaternary ammonium compounds . Additionally, its stability and reactivity make it valuable for industrial applications, including the preparation of pharmaceutical compositions .
Mechanism of Action
The mechanism of action of MFCD32701992 involves its interaction with specific molecular targets and pathways. For example, it can facilitate the formation of quaternary ammonium cations through oxidation reactions involving water radical cations . This process is significant for its role in drug development and other chemical transformations.
Comparison with Similar Compounds
MFCD32701992 can be compared with other similar compounds based on its structure and reactivity. Similar compounds include those with triazolo ring structures and methanesulfonate crystal forms . These compounds share some properties with MFCD32701992 but may differ in their solubility, stability, and specific applications. The unique combination of stability and reactivity makes MFCD32701992 stand out among its peers.
Properties
Molecular Formula |
C11H15BN2O3 |
|---|---|
Molecular Weight |
234.06 g/mol |
IUPAC Name |
[4-(3-aminopyrrolidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H15BN2O3/c13-10-5-6-14(7-10)11(15)8-1-3-9(4-2-8)12(16)17/h1-4,10,16-17H,5-7,13H2 |
InChI Key |
XXTIGMRIQCOJSZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCC(C2)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


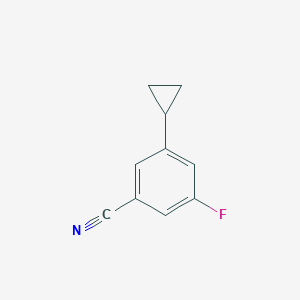
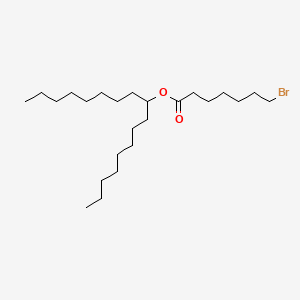
![3-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B13707031.png)
![1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine Dihydrochloride](/img/structure/B13707057.png)
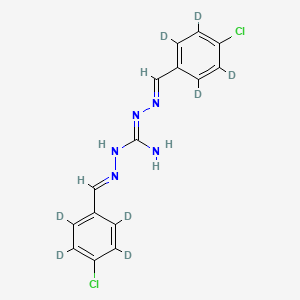
![2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B13707073.png)
![5-Fluoro-2-[4-(4-nitrophenyl)-1-piperazinyl]pyrimidine](/img/structure/B13707075.png)
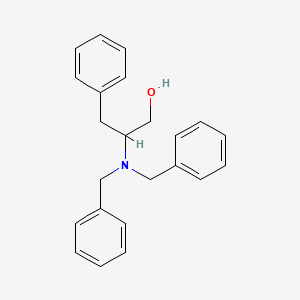
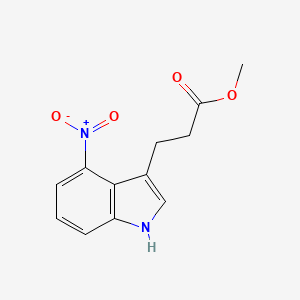
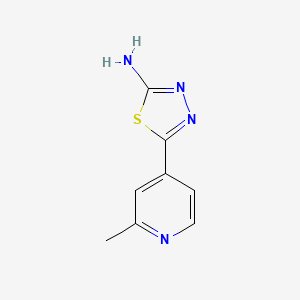
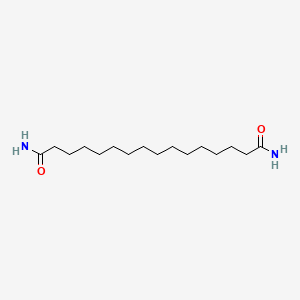
![2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one](/img/structure/B13707110.png)
![Ethyl 5-[4-(Difluoromethoxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13707115.png)
